Physicochemical Properties & Technical Profile: 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline
Physicochemical Properties & Technical Profile: 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline
The following technical guide provides an in-depth analysis of 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline , a specialized heterocyclic intermediate critical in the development of kinase inhibitors, antimalarial agents, and antitubercular drugs.
[1]
Executive Summary & Compound Identity
2-Bromo-6-chloro-4-(trifluoromethyl)quinoline is a highly functionalized quinoline scaffold characterized by its dense electronic substitution pattern. It serves as a "privileged structure" in medicinal chemistry, offering three distinct vectors for diversification:
-
C2-Bromine: A highly reactive "warhead" for nucleophilic aromatic substitution (
) or Buchwald-Hartwig couplings. -
C4-Trifluoromethyl: A metabolic blocking group that significantly enhances lipophilicity and modulates the pKa of the quinoline nitrogen.
-
C6-Chlorine: A stable halogen handle, generally requiring specialized palladium catalysis for functionalization, allowing for orthogonal derivatization strategies.
Chemical Identity Table
| Property | Detail |
| Systematic Name | 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline |
| Molecular Formula | |
| Molecular Weight | 310.50 g/mol |
| SMILES | FC(F)(F)c1cc(Br)nc2ccc(Cl)cc12 |
| Common Analogs | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline (Isomer); Mefloquine (Structural relative) |
| Primary Application | Intermediate for kinase inhibitors (e.g., Lck, Src), antimalarials, and antituberculars.[1] |
Physicochemical Properties (Experimental & Predicted)
Due to the specialized nature of this regioisomer, specific experimental values are often proprietary. The following data represents a consensus of experimental values for close analogs and high-fidelity QSAR predictions calibrated to the quinoline scaffold.
Solid-State & Solution Properties
| Property | Value / Range | Technical Context |
| Physical State | Off-white to pale yellow crystalline solid | Typical for poly-halogenated quinolines; color deepens upon oxidation/light exposure. |
| Melting Point | 98°C – 105°C (Predicted) | Higher than the non-chloro analog (56°C) due to increased molecular weight and crystal packing forces. |
| Boiling Point | ~315°C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification if not recrystallized. |
| Solubility (Water) | < 0.01 mg/mL (Insoluble) | The hydrophobic |
| Solubility (Organic) | High | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate. Moderate solubility in Methanol. |
Electronic & Molecular Descriptors
| Parameter | Value | Significance in Drug Design |
| LogP (Lipophilicity) | 4.6 ± 0.3 | Highly lipophilic. The |
| pKa (Conj. Acid) | < 1.5 (Very Weak Base) | The electron-withdrawing nature of |
| Polar Surface Area | ~13 Ų | Low TPSA indicates excellent membrane permeability (passive diffusion). |
| Electronic Effect | Electron-Deficient Ring | The pyridine ring is highly deactivated, making the C2 position exceptionally electrophilic. |
Synthetic Methodology
The synthesis of 2-bromo-6-chloro-4-(trifluoromethyl)quinoline typically follows a modified Knorr Quinoline Synthesis or Conrad-Limpach approach, designed to install the
Validated Synthetic Route
-
Condensation: Reaction of 4-chloroaniline with ethyl 4,4,4-trifluoroacetoacetate .
-
Critical Control: High temperature (reflux in toluene with Dean-Stark) favors the formation of the anilide intermediate.
-
-
Cyclization: The intermediate is cyclized using Polyphosphoric Acid (PPA) or by heating in Diphenyl Ether (Dowtherm A) at >250°C.
-
Bromination: Conversion of the C2-carbonyl oxygen to bromine using Phosphorus Oxybromide (
) or .
Synthesis & Reactivity Workflow (Visualization)
Figure 1: Synthetic pathway from 4-chloroaniline to the target, highlighting the divergent reactivity of the final scaffold.
Reactivity & Stability Profile
Nucleophilic Aromatic Substitution ( )
The C2-Bromine is the most reactive site. The presence of the
-
Protocol: Reaction with primary/secondary amines in polar aprotic solvents (DMF, NMP) at 80-120°C.
-
Mechanism: Addition-Elimination. The Meisenheimer complex is stabilized by the electron-withdrawing
group.
Orthogonal Cross-Coupling
-
C2-Position: Reacts first in Pd-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl.
-
C6-Position: The Chlorine atom is relatively inert under standard
conditions but can be activated for Suzuki coupling using specialized ligands (e.g., XPhos, RuPhos) after the C2 position has been derivatized.
Hydrolytic Stability
The compound is stable to moisture at room temperature. However, prolonged exposure to strong aqueous acid or base at high temperatures can lead to hydrolysis of the C2-Br back to the quinolone (2-OH) species.
Analytical Characterization (Quality Control)
To ensure the integrity of this intermediate, the following analytical signatures should be verified:
-
NMR (DMSO-
or ):-
Look for the singlet at C3-H (approx. 8.0 - 8.2 ppm). The
group at C4 eliminates the typical C3-C4 coupling, leaving C3 as a distinct singlet. -
The benzene ring protons (H5, H7, H8) will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (doublet, dd, doublet).
-
-
NMR:
-
Single peak around -63 ppm , characteristic of the aromatic
group. This is a crucial purity check to ensure no regioisomers (e.g., 2- ) are present.
-
-
Mass Spectrometry (LC-MS):
-
Expect a distinct isotope pattern due to Br (
) and Cl ( ). The molecular ion will appear as a cluster centered at 310/312/314 m/z .
-
Handling & Safety (SDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Protect from light.
-
Spill Response: Do not wash into drains. The high lipophilicity poses a risk of bioaccumulation in aquatic environments (H411).
References
-
General Quinoline Synthesis: Jones, G. (2002). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience. Link
- Synthesis of Trifluoromethylquinolines: Strekowski, L., et al. (1992). "Synthesis of 2- and 4-(trifluoromethyl)quinolines." Journal of Fluorine Chemistry, 56(2), 173-183.
- SNAr Reactivity of Haloquinolines: Bioorganic & Medicinal Chemistry Letters, Vol 20, Issue 1, 2010. (Discusses SAR of 2-bromo-4-substituted quinolines in kinase inhibition).
-
Analogous Scaffold Data: PubChem Compound Summary for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline (Isomer). Link
